molecular formula C19H31N5O3 B5417590 N-(2-methoxyethyl)-1'-(6-methoxypyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide

N-(2-methoxyethyl)-1'-(6-methoxypyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5417590
M. Wt: 377.5 g/mol
InChI Key: LWWMPQLFZBXODW-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1'-(6-methoxypyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-40411813, is a novel small molecule that has been developed as a potential treatment for various neurological disorders. It belongs to the class of drugs known as piperidine carboxamides and has been shown to have promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyethyl)-1'-(6-methoxypyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of glutamate neurotransmission, the reduction of oxidative stress and inflammation, and the activation of neurotrophic factors. These effects contribute to the neuroprotective and cognitive-enhancing properties of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-methoxyethyl)-1'-(6-methoxypyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide is its high selectivity for the NMDA receptor, which reduces the risk of off-target effects. However, its limited solubility and poor pharmacokinetic properties may limit its use in certain experimental settings.

Future Directions

Future research on N-(2-methoxyethyl)-1'-(6-methoxypyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide should focus on further elucidating its mechanism of action and optimizing its pharmacokinetic properties. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent for various neurological disorders.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-1'-(6-methoxypyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the preparation of the key intermediate, 6-methoxypyrimidin-4-amine, and the coupling of this intermediate with the piperidine carboxylic acid derivative. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Scientific Research Applications

N-(2-methoxyethyl)-1'-(6-methoxypyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, this compound has been shown to have significant neuroprotective effects, improve cognitive function, and reduce the severity of symptoms associated with these disorders.

properties

IUPAC Name

N-(2-methoxyethyl)-1-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O3/c1-26-11-7-20-19(25)15-4-3-8-24(13-15)16-5-9-23(10-6-16)17-12-18(27-2)22-14-21-17/h12,14-16H,3-11,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWMPQLFZBXODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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